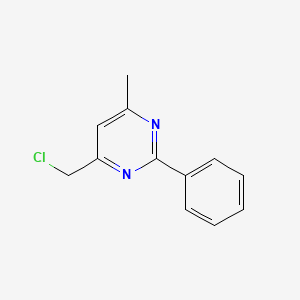

4-(Chloromethyl)-6-methyl-2-phenylpyrimidine

Description

4-(Chloromethyl)-6-methyl-2-phenylpyrimidine (C₁₂H₁₁ClN₂; molecular weight: 218.06 Da) is a pyrimidine derivative featuring a chloromethyl group at position 4, a methyl group at position 6, and a phenyl group at position 2 . Its aromatic pyrimidine core allows for π-π interactions, while the substituents modulate electronic and steric properties, influencing applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-(chloromethyl)-6-methyl-2-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c1-9-7-11(8-13)15-12(14-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLONMWSZSMIEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=CC=C2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-6-methyl-2-phenylpyrimidine can be achieved through several methods. One common approach involves the reaction of 2-phenyl-4,6-dimethylpyrimidine with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 10°C to prevent side reactions.

Industrial Production Methods

Industrial production of 4-(Chloromethyl)-6-methyl-2-phenylpyrimidine often employs continuous flow reactors to ensure consistent product quality and yield. The use of chloromethylating agents in a controlled environment, along with efficient catalysts, allows for large-scale production. The reaction mixture is continuously monitored, and the product is purified using techniques such as distillation or recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-6-methyl-2-phenylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, sodium thiolate, and primary amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.

Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic conditions are commonly used. Reactions are performed at elevated temperatures (50-80°C).

Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF) are used. Reactions are conducted at low temperatures (0-25°C).

Major Products Formed

Substitution Reactions: Formation of substituted pyrimidines with various functional groups.

Oxidation Reactions: Formation of carboxylic acids or aldehydes.

Reduction Reactions: Formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of 4-(Chloromethyl)-6-methyl-2-phenylpyrimidine as an anticancer agent. Compounds related to this structure have demonstrated efficacy against several cancer types by inhibiting key enzymes involved in cancer cell proliferation. For instance, studies have shown that derivatives can inhibit anaplastic lymphoma kinase (ALK) and bromodomain-4 (BRD4), which are critical in neuroblastoma and other cancers .

Antimalarial Properties

The compound has also been investigated for its antimalarial properties, particularly against Plasmodium falciparum kinases such as PfGSK3 and PfPK6. In vitro assays reported IC50 values indicating that certain derivatives exhibit potent inhibitory activity against these kinases, suggesting a promising avenue for developing new antimalarial drugs .

Anti-inflammatory Effects

4-(Chloromethyl)-6-methyl-2-phenylpyrimidine derivatives have shown significant anti-inflammatory activity. In vitro studies indicated that these compounds could inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory process. The structure–activity relationship (SAR) studies reveal that the presence of electron-donating groups enhances their potency .

Enzyme Inhibition

The compound has been characterized for its ability to inhibit various enzymes, including kinases that are pivotal in cancer and inflammatory pathways. The chloromethyl group facilitates nucleophilic substitutions, allowing for the synthesis of more complex inhibitors .

Synthesis of Derivatives

Numerous synthetic routes have been developed to create derivatives of 4-(Chloromethyl)-6-methyl-2-phenylpyrimidine, enabling the exploration of its biological properties further. These methods often involve nucleophilic substitution reactions due to the reactivity of the chloromethyl group, allowing chemists to modify the compound's structure systematically .

Case Studies

Several case studies have documented the synthesis and evaluation of various derivatives:

| Compound | Target Activity | IC50 Value | Reference |

|---|---|---|---|

| Compound A | ALK Inhibition | 698 nM | |

| Compound B | COX-2 Inhibition | 0.04 μmol | |

| Compound C | PfGSK3 Inhibition | Not Determined |

These studies provide insights into how structural modifications can enhance biological activity.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-6-methyl-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2) in inflammatory pathways or interact with DNA and RNA in antiviral applications . The presence of the chloromethyl group allows for covalent binding to target molecules, enhancing its efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Similarities

The table below highlights key structural analogs and their differences:

Key Observations:

- Chloromethyl vs.

- Aromatic vs. Saturated Cores : Unlike tetrahydropyrimidines (e.g., compounds in ), the fully aromatic pyrimidine core of the target compound enhances stability and π-π stacking interactions .

- Functional Group Diversity : Analogs with amine (), sulfone (), or nitro groups () exhibit distinct solubility and reactivity profiles, broadening their applicability in drug design.

Physicochemical Properties

- Lipophilicity : The chloromethyl group in the target compound increases lipophilicity (logP ≈ 2.8) compared to the less lipophilic 4-methyl-6-phenylpyrimidin-2-amine (logP ≈ 1.5) .

- Molecular Weight : The target compound (218.06 Da) is smaller than analogs like 4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine (301.17 Da), which may influence bioavailability .

Biological Activity

4-(Chloromethyl)-6-methyl-2-phenylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

Antimicrobial Properties

Research indicates that 4-(Chloromethyl)-6-methyl-2-phenylpyrimidine exhibits antimicrobial activity. It has been shown to inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism of action may involve interference with bacterial metabolic pathways or inhibition of key enzymes necessary for bacterial survival.

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including 4-(Chloromethyl)-6-methyl-2-phenylpyrimidine. For instance, related compounds have demonstrated significant inhibition of cyclooxygenase-2 (COX-2), which is a key enzyme involved in the inflammatory process. The IC50 values for some pyrimidine derivatives against COX-2 were reported to be comparable to established anti-inflammatory drugs like celecoxib .

Cytotoxic Activity

Preliminary studies suggest that 4-(Chloromethyl)-6-methyl-2-phenylpyrimidine may possess cytotoxic effects against various cancer cell lines. For example, derivatives containing similar structural motifs have shown promising results in inhibiting cell proliferation in vitro. The cytotoxicity is often assessed through IC50 values, indicating the concentration required to inhibit cell growth by 50% .

Structure-Activity Relationship (SAR)

The biological activity of 4-(Chloromethyl)-6-methyl-2-phenylpyrimidine can be influenced by its structural features. The presence of the chloromethyl group at position 4 and the methyl group at position 6 plays a crucial role in enhancing its biological activity. Studies have indicated that electron-donating groups can significantly enhance anti-inflammatory activity, while halogen substitutions can affect the compound's reactivity and interaction with biological targets .

Comparative Studies

A comparative analysis of various pyrimidine derivatives has been conducted to evaluate their biological activities. For example, compounds with different substituents on the pyrimidine ring were assessed for their effects on COX inhibition and cytotoxicity. The results indicated that modifications at specific positions could lead to enhanced potency against inflammation and cancer cell lines .

| Compound | IC50 (COX-2) | Cytotoxicity (IC50) | Remarks |

|---|---|---|---|

| 4-(Chloromethyl)-6-methyl-2-phenylpyrimidine | TBD | TBD | Potential antimicrobial and anti-inflammatory agent |

| Celecoxib | 0.04 μmol | N/A | Standard anti-inflammatory drug |

| Indomethacin | 9.17 μmol | TBD | Reference for anti-inflammatory activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.